An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether: Chemical Properties and Structure
An In-depth Technical Guide to Dipropylene Glycol Ethyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropylene glycol ethyl ether (DPGEE) is a versatile, high-performance glycol ether solvent utilized across a wide range of industrial, commercial, and research applications.[1] Characterized by its high solvency, low volatility, and faint, mild odor, DPGEE is a key component in the formulation of coatings, inks, cleaners, and agricultural products.[1] In the context of research and drug development, its properties as a solvent and a coupling agent make it a valuable tool for various formulation and synthesis challenges.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analytical methodologies related to dipropylene glycol ethyl ether.
Chemical Structure and Isomerism
Dipropylene glycol ethyl ether is not a single compound but rather a mixture of structural isomers.[1] The specific distribution of these isomers can vary depending on the manufacturing process. The primary isomers are formed from the reaction of ethanol (B145695) with one or two propylene (B89431) oxide units.
The chemical structures of the main isomers of dipropylene glycol ethyl ether are depicted below. The CAS number for the isomer mixture is 15764-24-6, while other CAS numbers may correspond to specific isomers.[3]
Caption: Chemical structures of the primary isomers of dipropylene glycol ethyl ether.
Physicochemical Properties
The physical and chemical properties of dipropylene glycol ethyl ether are summarized in the table below. These properties make it an effective solvent for a wide range of substances.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₃ | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Faint, mild, ether-like | [1] |
| Boiling Point | 190 °C (374 °F) | [5] |
| Freezing Point | -80 °C (-112 °F) | [5] |
| Flash Point | 85 °C (185 °F) (closed cup) | [5] |
| Density | 0.948 g/cm³ | [6] |
| Vapor Pressure | 0.37 hPa at 20°C | [6] |
| Water Solubility | Miscible | [1] |
| log Kow (Octanol/Water Partition Coefficient) | 0.0061 | [6] |
Synthesis of Dipropylene Glycol Ethyl Ether
The industrial synthesis of dipropylene glycol ethyl ether typically involves the reaction of propylene oxide with ethanol. This reaction is generally carried out under catalytic conditions.
Caption: A generalized workflow for the synthesis of dipropylene glycol ethyl ether.
Experimental Protocols
Determination of Physical Properties
Standard ASTM (American Society for Testing and Materials) methods are typically employed for the determination of the physical properties of glycol ethers like DPGEE.
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Boiling Point: Determined using methods such as ASTM D1078. This involves distilling the liquid under controlled conditions and recording the temperature at which the liquid boils.
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Density: Measured using a hydrometer or a digital density meter according to ASTM D891.
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Flash Point: Determined using a closed-cup tester, following a method like ASTM D93. This test indicates the lowest temperature at which the vapors of the material will ignite.
Spectroscopic Analysis
5.2.1. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Expected Absorptions:
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A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.
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C-H stretching bands just below 3000 cm⁻¹ from the alkyl groups.
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A strong C-O stretching band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, characteristic of ethers.[4]
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5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the detailed molecular structure and confirm the identity of the isomers.
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Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Expected ¹H NMR Signals:
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Signals in the range of 3.4-4.5 ppm corresponding to protons on carbons adjacent to the ether oxygen.
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A broad signal for the hydroxyl proton.
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Upfield signals for the methyl and methylene (B1212753) protons of the ethyl and propyl groups.
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-
Expected ¹³C NMR Signals:
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Signals in the range of 50-80 ppm for the carbons bonded to the ether oxygen.
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Upfield signals for the other aliphatic carbons.
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5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To separate and identify the different isomers in the mixture and to detect any impurities.
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Methodology: A diluted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The separated components are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.
Safety and Toxicology
Dipropylene glycol ethyl ether is considered to have low acute toxicity.[1] However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
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Toxicological Profile: Studies on propylene glycol ethers, in general, indicate a lack of genotoxic, developmental, and reproductive hazards.[8] Chronic exposure to high concentrations may affect the liver.[5] It is not classified as a carcinogen or mutagen.[1]
Applications in Research and Drug Development
The unique properties of DPGEE make it a useful excipient and solvent in various research and development applications:
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Solubilizing Agent: Its ability to dissolve a wide range of organic molecules can be leveraged in the formulation of poorly soluble drug candidates for in vitro and in vivo studies.
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Coupling Agent: It can act as a bridge to create stable mixtures of otherwise immiscible components.
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Reaction Medium: Its relatively high boiling point makes it a suitable solvent for chemical reactions that require elevated temperatures.
Conclusion
Dipropylene glycol ethyl ether is a well-characterized solvent with a favorable safety profile and a range of useful physicochemical properties. For researchers and professionals in drug development, a thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe application in the laboratory and in formulated products. The information presented in this guide provides a solid foundation for the use of DPGEE in scientific and industrial settings.
References
- 1. shell.com [shell.com]
- 2. ecetoc.org [ecetoc.org]
- 3. dipropylene glycol ethyl ether | 15764-24-6 [chemicalbook.com]
- 4. Dipropylene glycol monoethyl ether | C8H18O3 | CID 93059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
